4-[(E)-2-phenylethenyl]pyrimidin-2-amine is a pyrimidine derivative notable for its potential applications in medicinal chemistry. This compound features a pyrimidine ring substituted with an ethenyl group connected to a phenyl moiety, which enhances its biological activity through various mechanisms.
4-[(E)-2-phenylethenyl]pyrimidin-2-amine belongs to the class of pyrimidine derivatives, which are essential in pharmaceutical chemistry due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
The synthesis of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine typically involves the following steps:
The reaction mechanism involves nucleophilic attack by the amino group of the pyrimidine on the electrophilic carbon of the aldehyde (from vanillin), leading to the formation of the ethenyl linkage. The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
The compound has a molecular formula of and a molecular weight of approximately 200.24 g/mol. The presence of both aromatic and aliphatic components contributes to its unique chemical properties.
4-[(E)-2-phenylethenyl]pyrimidin-2-amine participates in various chemical reactions typical for pyrimidine derivatives:
These reactions are influenced by factors such as solvent choice, temperature, and reaction time, which can significantly affect yield and selectivity.
The mechanism of action for 4-[(E)-2-phenylethenyl]pyrimidin-2-amine primarily involves its interaction with biological targets such as enzymes or receptors.
Studies suggest that modifications to the structure can enhance binding affinity and selectivity towards specific targets, making it a candidate for drug development.
4-[(E)-2-phenylethenyl]pyrimidin-2-amine exhibits several notable physical properties:
Key chemical properties include:
Relevant data from spectroscopic analyses indicate characteristic absorption peaks that confirm its structural integrity .
4-[(E)-2-phenylethenyl]pyrimidin-2-amine has potential applications in various scientific fields:
4-[(E)-2-Phenylethenyl]pyrimidin-2-amine (CAS not assigned; PubChem CID: 46911068) is a structurally defined heterocyclic compound with the molecular formula C₁₂H₁₁N₃ [1]. It features a pyrimidine ring substituted at the 4-position by an (E)-styryl group (–CH=CH-C₆H₅) and at the 2-position by an amino group (–NH₂). The (E)-configuration of the styryl double bond is a critical structural aspect, confirmed by ¹H NMR spectroscopy through a characteristic coupling constant of J = 16 Hz between the olefinic protons [2]. This configuration positions the phenyl and pyrimidine rings trans to each other, optimizing planarity for potential π-π stacking interactions in biological systems. Systematic IUPAC nomenclature designates it as 4-[(E)-2-phenylethenyl]pyrimidin-2-amine, though it is alternatively named as a styrylpyrimidine derivative in medicinal chemistry contexts.
Table 1: Key Structural and Chemical Properties
Property | Value/Description | Confirmation Method |
---|---|---|
Molecular Formula | C₁₂H₁₁N₃ | High-Resolution Mass Spectrometry |
Configuration | (E)-isomer | ¹H NMR (J = 16 Hz) |
Key ¹H NMR Signals | δ 8.30 (d, J=5.1 Hz, H-5/H-6), 7.60 (d, J=16 Hz, =CH), 6.70 (d, J=16 Hz, =CH-Ph), 6.65 (br s, NH₂) | DMSO-d₆ [2] |
Tautomeric Stability | Amino form predominates | UV-Vis titration, NMR |
Planarity | Conjugated π-system across pyrimidine-ethenyl-phenyl | Computational modeling |
Styrylpyrimidines emerged as privileged scaffolds in the 1980s–1990s, bridging classical pyrimidine chemistry and bioisosteric drug design. The synthesis of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine leverages the Knoevenagel condensation – a cornerstone reaction in heterocyclic chemistry. This involves the acid/base-catalyzed reaction between 2-aminopyrimidine-4-carbaldehyde and phenylacetaldehyde derivatives [2] [7]. Early routes faced challenges in stereoselectivity and yield, but methodological refinements now enable E-isomer-predominant synthesis (>95%) using acetic acid/ammonium acetate buffers to suppress phenolic side reactions or tetra-butylammonium hydrogen sulfide (TBAHS)/NaOH systems for enhanced purity [2]. The compound’s stability under physiological conditions (pH 7.4) and resistance to metabolic degradation distinguish it from natural products like curcumin, driving its adoption as a robust pharmacophore in anticancer agent design [2]. Its development reflects a broader trend in medicinal chemistry: replacing labile motifs (e.g., enones) with stable heterocyclic bioisosteres without compromising bioactivity.
4-[(E)-2-Phenylethenyl]pyrimidin-2-amine serves as a versatile scaffold in oncology-focused drug discovery due to its dual roles: as a direct pharmacophore and as a structural motif in kinase inhibitors. Recent studies highlight its incorporation into pyrimidine-curcumin hybrids designed to overcome the poor bioavailability of natural curcumin. These derivatives exhibit enhanced stability in phosphate-buffered saline and simulated plasma (>90% intact after 24 hours) due to the elimination of curcumin’s reactive β-diketone moiety [2]. In vitro screening against colorectal (HCT116, HT29) and prostate (PC3, LNCaP) cancer cell lines revealed that derivatives bearing this core structure inhibit proliferation at low micromolar concentrations (IC₅₀ 2.5–8.4 μM), comparable to curcumin but with improved cytotoxicity profiles in androgen-insensitive PC3 cells [2]. The compound’s mechanism involves targeting multiple kinases:
Table 2: Anticancer Activity of Key Derivatives Incorporating 4-[(E)-2-Phenylethenyl]pyrimidin-2-amine
Derivative | Cancer Cell Line | IC₅₀ (μM) | Target Profile | Key Advantage |
---|---|---|---|---|
PY1-type analogs | HCT116 (colorectal) | 2.5–4.1 | EGFR, VEGFR, Cyclin D1 | Equivalent activity to curcumin |
MPY1-type analogs | PC3 (prostate) | 3.8–8.4 | Aurora A, p53/p21, Bcl-2 family | Superior to curcumin in castration-resistant lines |
PY2-PY4 series | HT29 (colorectal) | 5.2–7.9 | FGFR3, PDGFR | High plasma stability (t₁/₂ > 6 h) |
Structurally, the 2-amino group enables hydrogen bonding with kinase ATP pockets, while the styryl moiety provides hydrophobic contacts. Patents underscore derivatives of this core as JAK2 inhibitors for myeloproliferative disorders and as components in hybrid molecules for targeted protein degradation [4] [9]. Its modular synthesis allows rapid generation of libraries via Suzuki coupling, Michael additions, or nucleophilic substitutions, positioning it as a sustainable template for next-generation kinase therapeutics [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7